molecular formula C8H18Si B095065 Silane, trimethyl(3-methyl-2-butenyl)- CAS No. 18293-99-7

Silane, trimethyl(3-methyl-2-butenyl)-

Cat. No. B095065
CAS RN: 18293-99-7
M. Wt: 142.31 g/mol
InChI Key: YKXTUAGSORHHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trimethylsilane derivatives can involve various strategies. For instance, the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes includes the use of acid-labile protecting groups for silicon and demonstrates the selectivity of cleavage of these groups to obtain chlorosilanes . Additionally, the preparation of 1,3-bis(trimethylsilyl)-1-alkynes from trimethylsilyl propargylsilanes through metallation with n-butyllithium followed by reaction with trimethylsilylchloride is another example of synthetic methodology involving trimethylsilane derivatives .

Molecular Structure Analysis

The molecular structure of trimethylsilane derivatives can be complex. The microwave spectrum of trimethylsilane has been measured for various isotopic species, leading to the calculation of structural parameters such as bond lengths and angles . The molecular structure of diaryltetrathiasilolanes, which are related to trimethylsilane derivatives, has been determined by X-ray crystallography, providing insights into the silicon-sulfur double bond .

Chemical Reactions Analysis

Trimethylsilane derivatives participate in a variety of chemical reactions. For example, the thermolysis of tris(trimethylsilyl)silane with butadiynes produces silacyclobutene derivatives, demonstrating the reactivity of silenes . Tris(trimethylsilyl)silane is also used as a radical-based reducing agent in synthesis, showing its versatility in forming carbon-carbon bonds . Furthermore, the silylation potential of trimethylsilane derivatives with O-, N-, and S-nucleophiles has been explored, indicating their usefulness in selective silylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilane derivatives are crucial for their application in synthesis and materials science. The dipole moment of trimethylsilane has been measured using Stark effect measurements, providing information on its polarity . The thermal stability and volatility of trimethyl(phenyl)silane have been characterized, which is important for its use as a precursor in chemical vapor deposition processes . Additionally, the reactivity of trimethylsilane derivatives with various organic substrates has been studied, with rate constants measured for different types of reactions .

Scientific Research Applications

1. Use in Conversion of Esters to Allylsilanes

Trimethyl(2-Methylene-4-Phenyl-3-Butenyl)Silane is utilized in the conversion of esters to allylsilanes, a process significant in organic syntheses. This reaction involves addition to CO and silylation, producing byproducts like 3-methyl-1-phenyl-1,3-butadiene (Bunnelle & Narayanan, 2003).

2. Role in Synthesis and Silylation Potential

The compound has been explored for its silylation potential under mild conditions with various nucleophiles. It shows chemo- and regioselectivity in these reactions and is neither moisture nor air-sensitive, making it easy to handle. The byproduct of these reactions, 1,3,5-trimethoxybenzene, is recyclable (Popp et al., 2007).

3. In Insertion Reactions

Trimethyl(N-morpholino)silane, a related compound, has been synthesized and used in insertion reactions with CO2 and various isocyanates and isothiocyanates. The reactivity of these insertion reactions provides insights into carbamoylic and urea unit formations, offering valuable information for the chemical properties of silanes (Herbig, Böhme, & Kroke, 2018).

4. As Electrolyte Solvents in Li-ion Batteries

Novel silane compounds, including trimethyl variants, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts, demonstrating potential for use in high-performance batteries (Amine et al., 2006).

5. Surface Modification and Hydrophobicity

Trimethyl(3-methyl-2-butenyl)silane and its variants have been used in the modification of surfaces like Aerosil 200. These modifications can result in superhydrophobic, hydrophobic, or hydrophilic organosilicas, indicating a broad range of applications in surface science (García et al., 2007).

6. Resistance to Plasma-Induced Damage

In the field of material science, particularly for low-k carbon-doped silicon oxide (SiOC) films, the use of trimethyl variants has been crucial. These compounds contribute to resistance against plasma-induced damage and moisture uptake, offering insights into semiconductor technology (Miyajima et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, trimethoxymethylsilane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

trimethyl(3-methylbut-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXTUAGSORHHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349035
Record name silane, trimethyl(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18293-99-7
Record name silane, trimethyl(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.